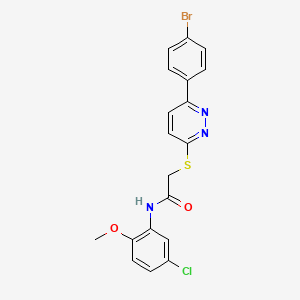

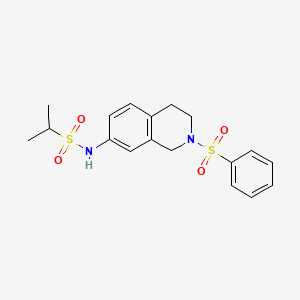

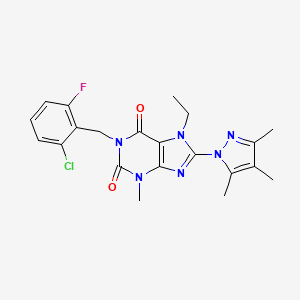

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is a type of sulfonamide . Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today . They are common in marketed drugs and have been used in a rich variety of medicines since the advent of modern antibiotics .

Synthesis Analysis

The synthesis of these valuable compounds often involves organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Chemical Reactions Analysis

Primary sulfonamides have found numerous applications in synthetic chemistry. They can be alkylated, acylated, or arylated to produce other sulfonamides . They are often the precursors to sulfonylureas, commonly used in diabetes medication and as herbicides, by coupling with isocyanates . Their combination with hypervalent iodine reagents enables relatively mild access to sulfonyl nitrene-type species .科学的研究の応用

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Several studies have synthesized and evaluated 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines for their PNMT inhibitory potency and selectivity. These compounds display remarkable potency and selectivity for PNMT, indicating potential for blood-brain barrier penetration and therapeutic applications in disorders related to catecholamine metabolism (Grunewald et al., 2005). Further studies on the binding of isosteric sulfonamides to PNMT's active site have elucidated the structural requirements for high potency and selectivity, providing insights into the design of more effective inhibitors (Grunewald et al., 2006).

Antimicrobial Activity

New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and screened for their antimicrobial and antifungal activities. These studies demonstrate the potential of sulfonamide derivatives in developing new antimicrobial agents with significant activity against various pathogens (Fadda et al., 2016).

Radical Cyclizations and Polymerization Studies

Research on radical cyclizations of cyclic ene sulfonamides to form polycyclic imines has shown that these reactions provide a novel method for the synthesis of stable imines. Such studies are crucial for developing new synthetic routes in organic chemistry (Zhang et al., 2013).

Drug Metabolism and Biocatalysis

The application of biocatalysis to drug metabolism has been explored by preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach facilitates the structural characterization of drug metabolites, showcasing the role of sulfonamide derivatives in medicinal chemistry research (Zmijewski et al., 2006).

将来の方向性

作用機序

are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

The properties of the sulfonamide motif, particularly aryl and heteroaryl sulfonamides, of being resistant to hydrolysis while being transition-state mimetics of the peptide bond has endeared them to the medicinal chemist over the years .

特性

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-14(2)25(21,22)19-17-9-8-15-10-11-20(13-16(15)12-17)26(23,24)18-6-4-3-5-7-18/h3-9,12,14,19H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZDYCBLLBNAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)

![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)